2-Fluoro-8-iodonaphthalene

Organic Synthesis Chemical Procurement Building Block Purity

2-Fluoro-8-iodonaphthalene (CAS 59079-77-5, molecular formula C₁₀H₆FI, molecular weight 272.06) is a dihalogenated naphthalene derivative that incorporates a fluorine atom at the 2-position and an iodine atom at the 8-position on the naphthalene core. This compound belongs to the class of ortho-halogenated naphthalenes and is primarily utilized as a versatile building block in advanced organic synthesis, particularly in cross-coupling reactions where the iodine moiety serves as a reactive handle and the electronegative fluorine modulates the electronic properties of the aromatic system.

Molecular Formula C10H6FI
Molecular Weight 272.06 g/mol
Cat. No. B12867562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-8-iodonaphthalene
Molecular FormulaC10H6FI
Molecular Weight272.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)F)C(=C1)I
InChIInChI=1S/C10H6FI/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H
InChIKeyNWESCNAQOFEVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-8-iodonaphthalene (CAS 59079-77-5) Procurement Guide for Research and Industrial Synthesis


2-Fluoro-8-iodonaphthalene (CAS 59079-77-5, molecular formula C₁₀H₆FI, molecular weight 272.06) is a dihalogenated naphthalene derivative that incorporates a fluorine atom at the 2-position and an iodine atom at the 8-position on the naphthalene core. This compound belongs to the class of ortho-halogenated naphthalenes and is primarily utilized as a versatile building block in advanced organic synthesis, particularly in cross-coupling reactions where the iodine moiety serves as a reactive handle and the electronegative fluorine modulates the electronic properties of the aromatic system [1]. The juxtaposition of a heavy halogen (iodine) and a light, strongly electron-withdrawing halogen (fluorine) on a rigid polycyclic framework offers a precise balance of reactivity and stability that is not achievable with non-fluorinated or mono-halogenated naphthalene analogs.

Why 2-Fluoro-8-iodonaphthalene Cannot Be Substituted with Other Fluoroiodonaphthalene Isomers


Despite sharing an identical chemical formula and molecular weight (272.06 g/mol), the physicochemical and electronic differences among the positional isomers of fluoroiodonaphthalene are substantial enough to preclude simple interchangeability. The relative orientation of the fluorine and iodine substituents controls the compound’s dipole moment, electronic distribution, steric accessibility, and regioselectivity in further functionalization. For example, in 2-Fluoro-7-iodonaphthalene (CAS 59079-76-4), the iodine is positioned at the 7-position, which is electronically and sterically distinct from the 8-position in 2-Fluoro-8-iodonaphthalene. These differences result in divergent outcomes in cross-coupling reactions, particularly in palladium-catalyzed couplings where the rate of oxidative addition, the stability of the resulting organometallic intermediate, and the susceptibility to competing side reactions are highly sensitive to the spatial relationship between the two halogens [1]. Consequently, attempts to substitute one isomer for another without re-optimizing reaction parameters can lead to lower yields, impure products, or complete reaction failure.

Quantitative Differentiation: 2-Fluoro-8-iodonaphthalene vs. Closest Positional Isomers


Purity Specification and Supply Consistency: 2-Fluoro-8-iodonaphthalene vs. 2-Fluoro-7-iodonaphthalene

Commercial sourcing data indicates that 2-Fluoro-8-iodonaphthalene (CAS 59079-77-5) is regularly supplied at a certified purity of 98%, as verified by supplier Alichem [1]. The positional isomer 2-Fluoro-7-iodonaphthalene (CAS 59079-76-4) is also offered at 98% purity, with the same price point of $1617.60 per gram for the 1g specification from the same supplier [2]. While the nominal purity and pricing are equivalent, the procurement value of 2-Fluoro-8-iodonaphthalene is specifically tied to its unique 2,8-substitution pattern, which cannot be replicated by the 2,7-isomer. For applications requiring the 8-iodo functional handle, the 2-Fluoro-7-iodonaphthalene isomer is chemically unsuitable, as it presents the iodine at a different position on the naphthalene ring, leading to different cross-coupling partners and products [REFS-1, REFS-2].

Organic Synthesis Chemical Procurement Building Block Purity

Hydrophobicity and Topological Polar Surface Area (TPSA): Isomeric Identity for 2-Fluoro-8-iodonaphthalene, 2-Fluoro-7-iodonaphthalene, and 1-Fluoro-8-iodonaphthalene

Computed physicochemical properties for three positional isomers of fluoroiodonaphthalene (C₁₀H₆FI) reveal that all three share an identical XLogP3 value of 3.9 and a Topological Polar Surface Area (TPSA) of 0 Ų [REFS-1, REFS-2, REFS-3]. This uniformity is a consequence of the molecular formula being unchanged across isomers; however, the identical lipophilicity and TPSA mask substantial differences in dipole moment and electronic surface potential that arise from the distinct relative positions of fluorine and iodine. In 2-Fluoro-8-iodonaphthalene, the C–I bond vector is oriented away from the C–F bond, which can result in a different overall dipole moment compared to isomers where the halogens are ortho or peri to one another. For structure-based selection, the identical XLogP3 and TPSA values mean that in silico filters alone cannot differentiate these isomers; procurement must be guided by the specific substitution pattern relevant to the intended synthetic application [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Position-Specific Halogen Reactivity: 2-Fluoro-8-iodonaphthalene Iodine as a Superior C8 Cross-Coupling Handle vs. 2-Fluoro-7-iodonaphthalene

In palladium-catalyzed cross-coupling reactions, the spatial relationship between the iodine leaving group and the electron-withdrawing fluorine substituent critically influences the rate of oxidative addition and the stability of the resulting arylpalladium intermediate. For 2-Fluoro-8-iodonaphthalene, the iodine at the 8-position is located on the ring bearing no fluorine, which reduces steric congestion around the C–I bond and can facilitate faster oxidative addition relative to the 2-Fluoro-7-iodonaphthalene isomer, where the iodine is on the fluorinated ring and experiences greater electron-withdrawing influence that can slow down the initial oxidative addition step. Quantitative comparisons across similar iodoarene systems show that the rate of oxidative addition of C–I bonds is enhanced when the iodine is on an unsubstituted ring vs. a ring bearing electron-withdrawing substituents [1]. Although direct head-to-head kinetic data for the two naphthalene isomers are not available, the systematic substituent-effect trends reported for aryl halides support that 2-Fluoro-8-iodonaphthalene should exhibit higher intrinsic reactivity at the C–I position in standard Suzuki-Miyaura and Sonogashira couplings compared to its 2,7-substituted analog [1].

Palladium Catalysis Cross-Coupling Synthetic Methodology

Preferred Application Scenarios for 2-Fluoro-8-iodonaphthalene Based on Quantitative Evidence


Synthesis of 2-Fluoro-8-arylnaphthalene Libraries via Suzuki-Miyaura Coupling

2-Fluoro-8-iodonaphthalene (CAS 59079-77-5, 98% purity) is the optimal halogenated electrophile for the construction of 2-fluoro-8-arylnaphthalene libraries. The iodine at position 8, situated on an electron-neutral naphthyl ring, is predicted to undergo faster oxidative addition with Pd(0) catalysts compared to isomers where iodine is attached to the electron-deficient fluorinated ring, as supported by general electronic trends in iodoarene reactivity [1]. Researchers should procure this specific isomer (CAS 59079-77-5) to avoid potential rate penalties and yield losses associated with the 2,7-isomer (CAS 59079-76-4) or other regioisomers.

Building Block for C8-Selective Sonogashira Alkynylation

The remote positioning of fluorine (C2) relative to iodine (C8) in 2-Fluoro-8-iodonaphthalene allows for selective Sonogashira coupling at the C8 position without electronic interference from the adjacent fluorine. This spatial arrangement is critical for generating 2-fluoro-8-alkynylnaphthalenes, which are valuable intermediates in the synthesis of extended polycyclic aromatic hydrocarbons. The 2,8-substitution pattern is uniquely suited for this transformation, as the 2,7- and 1,8-isomers would lead to different regiochemical outcomes that are incompatible with this application [2].

Procurement for Fluorinated Fragment-Based Drug Discovery

In fragment-based drug discovery, the high purity (98%) and defined substitution pattern of 2-Fluoro-8-iodonaphthalene make it a suitable fragment for library synthesis. Although global computed descriptors such as XLogP3 (3.9) and TPSA (0 Ų) are identical to other fluoroiodonaphthalene isomers, the unique 2,8-disubstitution provides a vector for iodine replacement that is geometrically distinct from the 2,7-isomer, enabling exploration of a different chemical space around the naphthalene core . Procurement must specify CAS 59079-77-5 to ensure the correct isomer is obtained.

Reference Standard for Analytical Method Development

2-Fluoro-8-iodonaphthalene (CAS 59079-77-5) can serve as a certified reference standard for HPLC, GC, and 19F NMR method development, given its consistent commercial purity of 98% and the characteristic 19F NMR chemical shift arising from the 2-fluoro substituent. Its distinct retention index compared to other C₁₀H₆FI isomers makes it a useful calibrant for method validation in quality control laboratories [1].

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